5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside
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Overview
Description
5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside is a flavonoid compound known for its antioxidant properties. . This compound is characterized by its multiple hydroxyl groups and glycoside moieties, which contribute to its biological activities.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as flavonoid-7-o-glycosides , which are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways
Action Environment
The action, efficacy, and stability of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside may be influenced by various environmental factors . These could include pH, temperature, presence of other compounds, and specific conditions within the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside typically involves the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone . The reaction conditions often include the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol . The process may also involve the use of catalysts to facilitate the isomerization reaction.
Industrial Production Methods
Industrial production of this compound involves the extraction from natural sources such as the herbs of Chrysactinia tinctorius . The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels (≥98%) .
Chemical Reactions Analysis
Types of Reactions
5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Comparison with Similar Compounds
Similar Compounds
- 4’,5,6,7-Tetrahydroxyflavanone
- 4’,5,7,8-Tetrahydroxyflavanone
- 5,7,2’,6’-Tetrahydroxyflavanone
Uniqueness
5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside is unique due to its specific glycoside moieties at the 6 and 7 positions, which enhance its solubility and bioavailability compared to other similar flavonoids . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-15-18(32)21(35)23(37)26(41-15)40-14-6-13-17(11(31)5-12(39-13)9-1-3-10(30)4-2-9)20(34)25(14)43-27-24(38)22(36)19(33)16(8-29)42-27/h1-4,6,12,15-16,18-19,21-24,26-30,32-38H,5,7-8H2/t12-,15+,16+,18+,19+,21-,22-,23+,24+,26+,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXUBJSZSRYMU-BVOAZBDASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=C(C(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=C(C(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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